2-Ethoxy-5-methylbenzeneacetic acid
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Overview
Description
2-Ethoxy-5-methyl-benzeneacetic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzeneacetic acid, characterized by the presence of an ethoxy group and a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methyl-benzeneacetic acid typically involves the alkylation of 5-methylbenzeneacetic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of 2-Ethoxy-5-methyl-benzeneacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-methyl-benzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethoxy-5-methyl-benzeneacetic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-ethoxy-5-methyl-benzeneethanol.
Substitution: Formation of various substituted benzeneacetic acid derivatives.
Scientific Research Applications
2-Ethoxy-5-methyl-benzeneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methyl-benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group instead of the ethoxy and methyl groups.
2-Ethoxybenzoic acid: Similar structure but lacks the methyl group on the benzene ring.
5-Methylbenzeneacetic acid: Similar structure but lacks the ethoxy group.
Uniqueness: 2-Ethoxy-5-methyl-benzeneacetic acid is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs .
Properties
CAS No. |
383133-92-4 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-ethoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-3-14-10-5-4-8(2)6-9(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
XEQPWZIUAJYULB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)CC(=O)O |
Origin of Product |
United States |
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